molecular formula C10H10N2O3 B12552384 2-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]propanoic acid

2-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]propanoic acid

Cat. No.: B12552384
M. Wt: 206.20 g/mol
InChI Key: FAPUDXDLDYSLDE-RRTODMKPSA-N
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Description

2-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]propanoic acid is a chemical compound known for its potential antibacterial properties. It is a Schiff base derived from the condensation of o-phenylenediamine and 5-nitrosalicaldehyde . Schiff bases are compounds containing a functional group that is a nitrogen atom connected to a carbon atom via a double bond, typically formed by the condensation of an amine with an aldehyde or ketone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]propanoic acid involves the following steps :

    Condensation Reaction: The compound is synthesized by the condensation of o-phenylenediamine with 5-nitrosalicaldehyde. This reaction typically occurs in an ethanol solvent under reflux conditions.

    Characterization: The resulting product is characterized using various spectroscopic techniques such as ultraviolet-visible spectroscopy, Fourier-transform infrared spectroscopy, nuclear magnetic resonance spectroscopy, and gas chromatography-mass spectrometry.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may regenerate the original amine and aldehyde.

Scientific Research Applications

2-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]propanoic acid has several scientific research applications :

    Antibacterial Agent: The compound has shown potential as an antibacterial agent, particularly against Escherichia coli. It exhibits high binding affinity to bacterial proteins, making it effective in inhibiting bacterial growth.

    Spectroscopic Studies: The compound is used in various spectroscopic studies to understand its structural and electronic properties.

    Molecular Docking: It is utilized in molecular docking studies to explore its interactions with biological targets.

Mechanism of Action

The antibacterial activity of 2-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]propanoic acid is primarily due to its ability to bind to bacterial proteins . This binding disrupts essential bacterial processes, leading to inhibition of bacterial growth and replication. The compound’s structure allows it to interact with specific molecular targets within the bacterial cell, thereby exerting its antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

    2-[(2-hydroxyphenyl)methylidene]amino]nicotinic acid: Another Schiff base with similar antibacterial properties.

    2-[(2-hydroxyphenyl)methylidene]hydrazinecarboxamide: A related compound with potential antibacterial activity.

Uniqueness

2-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]propanoic acid is unique due to its specific structure, which allows it to exhibit high binding affinity to bacterial proteins. This makes it a promising candidate for developing new antibacterial agents, especially in the face of rising antibiotic resistance.

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

2-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]propanoic acid

InChI

InChI=1S/C10H10N2O3/c1-7(10(14)15)12-11-6-8-4-2-3-5-9(8)13/h2-6,13H,1H3,(H,14,15)/b11-6+,12-7?

InChI Key

FAPUDXDLDYSLDE-RRTODMKPSA-N

Isomeric SMILES

CC(=N/N=C/C1=CC=CC=C1O)C(=O)O

Canonical SMILES

CC(=NN=CC1=CC=CC=C1O)C(=O)O

Origin of Product

United States

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